molecular formula C10H10N2O2S B1601122 Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate CAS No. 78790-83-7

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B1601122
CAS No.: 78790-83-7
M. Wt: 222.27 g/mol
InChI Key: DFIKVPXLHNEQMU-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has an average mass of 222.264 Da and a monoisotopic mass of 222.046295 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.27 .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines. A study by Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Development of Tricyclic Compounds

Kostenko et al. (2007) reported the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones by reacting acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This process yields compounds containing various aliphatic, aromatic, or heteroaromatic fragments (Kostenko et al., 2007).

Application in Heterocyclization

In 2019, Chigorina, Bespalov, and Dotsenko described the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, highlighting their role in heterocyclization processes. The reactions of these compounds with 2-(arylmethylidene)malononitriles resulted in a mixture of different heterocyclization products (Chigorina, Bespalov, & Dotsenko, 2019).

Formation of Thieno[2,3-b]pyridine Derivatives

Research by Ershov et al. (2019) led to the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. The study also explored the spectral-fluorescent properties of these compounds, finding correlations with their chemical structure (Ershov et al., 2019).

Synthesis of Antibacterial Compounds

Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones using ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. These compounds displayed antistaphylococcal activity, indicating potential applications in the development of new antibacterial agents (Kostenko et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Properties

IUPAC Name

ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKVPXLHNEQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511877
Record name Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78790-83-7
Record name Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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